molecular formula C7H15N3O B13124602 4-Ethylpiperazine-1-carboxamide

4-Ethylpiperazine-1-carboxamide

Cat. No.: B13124602
M. Wt: 157.21 g/mol
InChI Key: WKRXPJVFLDWSFL-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-carboxamide hydrochloride (CAS 1235441-29-8) is a chemical building block of high interest in medicinal chemistry and drug discovery research . The piperazine-1-carboxamide scaffold is a privileged structure in pharmaceuticals, notably forming the core of established therapeutics such as Diethylcarbamazine, an antifilarial agent . This specific 4-ethyl-substituted analog serves as a versatile intermediate for constructing more complex molecules. Researchers utilize this compound to develop potential bioactive agents, as evidenced by its role in generating derivatives like N-cyclohexyl-4-ethylpiperazine-1-carboxamide, which is employed in NMR quality control for fragment-based drug discovery screens . The compound is typically characterized by its molecular formula (C7H16ClN3O) and a molecular weight of 193.67 g/mol . It is offered for research purposes as a solid and may require cold-chain transportation to ensure stability . This product is intended for laboratory research use only and is not classified as a drug or approved for any form of human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-2-9-3-5-10(6-4-9)7(8)11/h2-6H2,1H3,(H2,8,11)

InChI Key

WKRXPJVFLDWSFL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Ethylpiperazine 1 Carboxamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis approaches are commonly employed for the creation of 4-ethylpiperazine-1-carboxamide and its derivatives. These methods involve the direct formation of the carboxamide linkage through either carbonylation or amidation reactions.

Carbonylation Approaches

Carbonylation methods introduce a carbonyl group that subsequently reacts to form the desired amide. This can be achieved through the use of isocyanates or carbonyl chlorides.

The reaction between 4-ethylpiperazine and an isocyanate is a direct and often efficient method for synthesizing this compound derivatives. customs.go.jp Isocyanates, with their R−N=C=O functional group, are highly reactive electrophiles. wikipedia.org The lone pair of electrons on the secondary amine of 4-ethylpiperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage, which is a type of carboxamide. This reaction is typically rapid and can be carried out under mild conditions. customs.go.jpwikipedia.org The reaction of a diisocyanate with a compound containing two or more amine groups can lead to the formation of long polymer chains known as polyureas. wikipedia.org

For instance, the reaction of 1-(2-pyridyl)piperazine (B128488) with both aliphatic and aromatic isocyanates is reported to be rapid and exothermic, resulting in the corresponding urea derivatives. customs.go.jp This approach is versatile, allowing for the synthesis of a wide array of analogs by varying the substituent on the isocyanate.

An alternative carbonylation strategy involves the use of a pre-formed carbonyl chloride, such as 4-ethylpiperazine-1-carbonyl chloride. chemicalbook.com This reactive intermediate can then be coupled with a suitable amine to form the desired carboxamide. The carbonyl chloride is typically prepared by reacting 4-ethylpiperazine with a phosgenating agent. This activated species readily reacts with primary or secondary amines to yield the final product.

For example, the synthesis of N-alkyl-4-[benzhydryl]piperazine-1-carboxamides has been achieved using this methodology. researchgate.net Similarly, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides has been shown to produce amides in high yields of 94% and 91%, respectively. nih.gov This method offers a high degree of control as the piperazine (B1678402) moiety is activated first, followed by the introduction of the desired amine component.

Amidation Reactions

Amidation reactions involve the direct coupling of a carboxylic acid or its derivative with 4-ethylpiperazine, often facilitated by coupling reagents to enhance reaction efficiency.

The direct reaction of 4-ethylpiperazine with a carboxylic acid to form an amide is challenging due to the acid-base reaction that occurs between the acidic carboxylic acid and the basic amine. chemistrysteps.com This reaction forms a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (often exceeding 100°C) to dehydrate and form the amide bond, conditions that are not suitable for many complex molecules. chemistrysteps.com

To circumvent this, more reactive carboxylic acid derivatives are often used. A common approach is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with 4-ethylpiperazine. For instance, the acylation of N-ethyl-piperazine with oleanonic or ursonic acids' chlorides leads to the formation of the corresponding amides. nih.gov This method is also employed in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, where the acid is first converted to an acyl chloride using oxalyl chloride before reacting with piperazine. nih.gov

To facilitate the direct coupling of carboxylic acids with amines like 4-ethylpiperazine under milder conditions, coupling reagents are widely used. chemistrysteps.comnih.gov Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. chemistrysteps.cominterchim.fr These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The general mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate then reacts with the amine to form the amide and a urea byproduct. chemistrysteps.com

Research Findings on Coupling Reagents:

Coupling ReagentKey Features & FindingsByproduct & RemovalYields
DCC (N,N'-dicyclohexylcarbodiimide)A waxy solid used for preparing amides from carboxylic acids. interchim.frForms N,N'-dicyclohexylurea, which is largely insoluble in most organic solvents and precipitates out, making it suitable for solution-phase reactions. nih.govpeptide.comGenerally good, but purification can be an issue. nih.gov
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble solid, making it easier to handle. interchim.fr It has become a popular condensing agent. interchim.frThe urea byproduct is water-soluble and can be easily removed by aqueous extraction. interchim.frpeptide.comCan be variable. For example, coupling with EDC and DMAP in one case resulted in only an 11% yield, which improved to 19% with excess EDC. nih.gov However, in other cases, reactions at room temperature can achieve yields of 70-90%. chemistrysteps.com

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization, particularly in peptide synthesis. nih.govpeptide.com The choice of coupling reagent and reaction conditions, including the use of bases like N,N-diisopropylethylamine (DIPEA) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP), can significantly impact the yield and purity of the final product. nih.govgrowingscience.com For example, a protocol using 1 equivalent of EDC and DMAP with a catalytic amount of HOBt and DIPEA has been shown to provide good to excellent yields for amide derivatives. nih.gov

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic routes are crucial for accessing a wide range of substituted piperazine-1-carboxamides. These methods often involve the use of protecting groups and multi-step sequences to achieve the desired substitution pattern with high selectivity.

Derivatization of Piperazine-1-carboxylates

A common and versatile strategy for the synthesis of 4-substituted piperazine-1-carboxamides involves the derivatization of piperazine-1-carboxylate precursors. This approach allows for the sequential introduction of different substituents at the N1 and N4 positions of the piperazine ring.

One such method begins with the protection of one of the nitrogen atoms of the piperazine ring as a carboxylate, often a tert-butyloxycarbonyl (Boc) group. This allows for selective functionalization of the other nitrogen. For instance, N-Boc-piperazine can be reacted with various electrophiles. nih.gov A patent describes the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate to form an intermediate that, after several steps including deprotection and reaction with another aryl halide, yields complex piperazine derivatives. nih.gov

Another approach involves the use of orthogonally protected piperazine-2-carboxylic acid scaffolds. 5z.com For example, 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid allows for the selective deprotection and functionalization of both amino groups. 5z.com The Fmoc group can be removed with piperidine (B6355638), allowing for reaction at the 4-position, followed by removal of the Alloc group with a palladium catalyst to enable functionalization at the 1-position. 5z.com This strategy provides a high degree of control over the final structure.

The table below illustrates the use of different piperazine carboxylate precursors in the synthesis of various piperazine derivatives.

PrecursorReagentsProduct TypeReference
N-Boc-piperazineEthyl 2-chloropyrimidine-5-carboxylateSubstituted piperazine nih.gov
1-Alloc-4-Fmoc-piperazine-2-carboxylic acidPiperidine, Pd(PPh3)4, various electrophilesPiperazine-2-carboxamide (B1304950) derivatives 5z.com
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateSNAr reaction with 2-nitro-5-halopyridine, N-protection, catalytic hydrogenationCDK4/6 inhibitors nih.gov

Modification of Existing Piperazine Scaffolds

The modification of pre-existing piperazine scaffolds is a fundamental approach to generating diverse libraries of piperazine-1-carboxamides and related structures. 5z.commdpi.com This strategy leverages the reactivity of the nitrogen atoms within the piperazine ring to introduce a wide array of functional groups. nih.gov

A prevalent method involves the N-alkylation of the piperazine ring. This can be achieved through nucleophilic substitution using alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. nih.gov For example, the synthesis of various kinase inhibitors has utilized N-alkylation with alkyl chlorides or bromides. nih.gov

Solid-phase synthesis has proven to be a powerful tool for the combinatorial modification of piperazine scaffolds. 5z.com By attaching a piperazine-2-carboxylic acid scaffold to a resin, it is possible to sequentially deprotect and functionalize the two amino groups. 5z.com For instance, after removing an Fmoc protecting group, the free amine can be reacted with sulfonyl chlorides, isocyanates, chloroformates, or carboxylic acids to introduce diversity. 5z.com Subsequently, a second protecting group, such as Alloc, can be removed to allow for further functionalization at the other nitrogen atom. 5z.com

The introduction of aryl groups onto the piperazine nitrogen atoms is often accomplished through palladium-catalyzed C-N cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions, particularly when activated aryl halides are used. nih.govorganic-chemistry.org The synthesis of Infigratinib, for example, involves the condensation of N-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by further modifications. mdpi.com

The table below summarizes various modification strategies for existing piperazine scaffolds.

Starting MaterialReagents/Reaction TypeProductReference
Piperazine-2-carboxylic acid scaffoldSolid-phase synthesis with orthogonal protecting groups (Fmoc, Alloc)Piperazine-2-carboxamide libraries 5z.com
PiperazineAlkyl chlorides/bromidesN-alkyl piperazine derivatives nih.gov
N-ethylpiperazine1-bromo-4-nitrobenzene (condensation)Precursor for Infigratinib mdpi.com
N-Boc-piperazineAryl halides (SNAr reaction)N-aryl piperazine derivatives nih.gov

Multi-Step Conversions and Strategic Retrosynthesis

The synthesis of complex piperazine-containing molecules, including this compound and its more elaborate analogues, often necessitates multi-step reaction sequences. afinitica.comtue.nlnih.gov A strategic retrosynthetic analysis is key to designing efficient and convergent synthetic routes.

For instance, the synthesis of the pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate starts from 1-benzylpiperidin-4-one and proceeds through a Strecker-type condensation to form an anilino-nitrile, followed by selective hydrolysis and N-acylation. researchgate.net The final step involves a catalytic N-debenzylation, which was optimized to achieve near-quantitative yields. researchgate.net

Flow chemistry is emerging as a powerful paradigm for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single continuous process. syrris.jp This approach has been successfully applied to the synthesis of complex natural products and active pharmaceutical ingredients. tue.nlsyrris.jp For example, a multi-step flow synthesis of 4-(pyrazol-1-yl)carboxanilides involved a cyclocondensation reaction, followed by reduction and amidation, with intermediates passed directly from one reactor to the next. afinitica.com

The synthesis of Vilazodone provides another example of a multi-step approach where the piperazine ring is constructed from bis-(2-chloroethyl)amine and an aminobenzofuran derivative. mdpi.com This intermediate is then coupled with another building block before the final carboxamide formation. mdpi.com

Target Molecule/IntermediateKey Synthetic StepsApproachReference
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateStrecker condensation, selective hydrolysis, N-acylation, catalytic N-debenzylationMulti-step batch synthesis researchgate.net
4-(Pyrazol-1-yl)carboxanilidesCyclocondensation, reduction, amidationMulti-step flow synthesis afinitica.com
VilazodonePiperazine ring formation, coupling, carboxamide formationMulti-step batch synthesis mdpi.com
(¡)-OxomaritidineSeven-step continuous sequenceMulti-step flow synthesis syrris.jp

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic processes and incorporating green chemistry principles are critical for the efficient, sustainable, and scalable production of this compound and its analogues. Key areas of focus include solvent selection, reaction conditions, and the development of highly efficient catalysts.

Solvent Selection and Reaction Conditions

The choice of solvent and the optimization of reaction conditions, such as temperature and pressure, can significantly impact reaction rates, yields, and the purity of the final product. 5z.comresearchgate.net In the synthesis of piperazine derivatives, a wide range of solvents are employed, from polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to alcohols and even water. 5z.comgoogle.comnih.gov

For example, in solid-phase synthesis of piperazine-2-carboxamide libraries, DMF is often used to swell the resin, while DCM is used for washing and in reaction steps. 5z.com In the synthesis of piperazine-substituted aliphatic carboxylates, dimethylformamide and 2-butanone (B6335102) have been used as solvents at elevated temperatures. google.com The N-debenzylation of a tertiary amine was found to proceed most efficiently in an aqueous acidic medium (H2O/AcOH mixture with HCl), highlighting the importance of pH and the solvent system. researchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. afinitica.com Furthermore, continuous flow processes offer enhanced control over reaction parameters, leading to improved safety and efficiency. tue.nlsyrris.jp

The table below provides examples of solvent and reaction condition optimization.

ReactionSolvent SystemConditionsOutcomeReference
Solid-phase synthesis of piperazine-2-carboxamidesDMF, DCMRoom temperatureEfficient synthesis on a solid support 5z.com
N-debenzylation of a tertiary amineH2O/AcOH with HClRoom temperature, 3-4 atm H2Near quantitative yield, high purity researchgate.net
Synthesis of piperazine-substituted aliphatic carboxylatesDimethylformamide or 2-butanone110-150°CFormation of the desired ester google.com
Cyclocondensation in flow synthesisDMF or Acetic Acid100-230°COptimized for different substrates afinitica.com

Catalyst Development for Enhanced Efficiency

Palladium-based catalysts are widely used for C-N cross-coupling reactions to form N-arylpiperazines. organic-chemistry.org For instance, a Pd-catalyzed methodology under aerobic conditions has been developed for the efficient synthesis of arylpiperazines. organic-chemistry.org In the synthesis of piperazine-substituted aliphatic carboxylates, a phase-transfer catalyst, tert-butylammonium (B1230491) bromide, was employed. google.com

Recent advancements have focused on photoredox catalysis for the C-H functionalization of piperazines. mdpi.com Iridium-based photocatalysts have been shown to be effective for the α-heteroarylation and vinylation of the piperazine ring. mdpi.com Organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offer a greener and more cost-effective alternative for these transformations. mdpi.comorganic-chemistry.org Ruthenium-based catalysts have also been developed for the coupling of diols and diamines to produce piperazines. organic-chemistry.org

The table below highlights some of the catalysts used in piperazine synthesis.

Reaction TypeCatalystKey FeaturesReference
C-N Cross-CouplingPalladium complexesEfficient formation of N-arylpiperazines organic-chemistry.org
C-H Functionalization (Photoredox)Iridium-based complexesα-Heteroarylation and vinylation of piperazines mdpi.com
C-H Functionalization (Photoredox)Carbazolyl dicyanobenzene (4CzIPN)Organic, cost-effective photocatalyst mdpi.comorganic-chemistry.org
Diol-Diamine CouplingRuthenium(II) complexSynthesis of piperazines from diols and diamines organic-chemistry.org
Phase-Transfer Catalysistert-Butylammonium bromideUsed in the synthesis of piperazine-substituted aliphatic carboxylates google.com

Isolation and Purification Techniques

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the chemical and physical properties of the target compound, such as its polarity, solubility, and crystallinity. Standard laboratory techniques, including recrystallization and various forms of chromatography, are frequently employed to achieve the desired level of purity.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow for the formation of crystals of the purified compound. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain in solution upon cooling.

For piperazine carboxamide derivatives, the selection of an appropriate recrystallization solvent is determined empirically. In the synthesis of certain N-alkyl-4-(benzhydryl)piperazine-1-carboxamides, purification was achieved by collecting the precipitated solid product via vacuum filtration and washing it with distilled water. researchgate.net This simple washing step can be effective if the impurities are highly soluble in water while the product is not. However, for other analogues, such as certain unsymmetrical urea derivatives of piperazine, it has been noted that further recrystallization after initial isolation provided minimal improvement in purity, highlighting the challenges that can be encountered with this technique. researchgate.net

Chromatography Methodologies

Chromatography is a powerful and versatile set of techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative monitoring of a reaction's progress and for determining the appropriate solvent system for column chromatography. It utilizes a stationary phase, such as silica (B1680970) gel GF254, coated on a plate. osti.gov By observing the separation of spots on the TLC plate under UV light or after staining, chemists can assess the purity of the crude product and identify effective eluent systems for larger-scale purification.

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase, and a solvent (the eluent) is passed through the column to separate the components.

For analogues of this compound, column chromatography has proven to be an effective purification method. For instance, in the purification of N-(3-oxo-olean-12-en-28-oyl)-ethylpiperazine, a close analogue, column chromatography on aluminum oxide (Al₂O₃) was employed. nih.gov The separation was achieved using a gradient elution system, starting with a non-polar mixture and gradually increasing the polarity.

Table 1: Column Chromatography Parameters for an N-Ethylpiperazinyl Amide Analogue

ParameterDetails
Stationary Phase Aluminum Oxide (Al₂O₃)
Eluent System n-hexane-Ethyl Acetate (B1210297) (EtOAc)
Elution Method Gradient (from 40:1 to 1:1)
Reference nih.gov

This gradient elution allows for the separation of compounds with a range of polarities. The initial, less polar eluent mixture (40:1 n-hexane:EtOAc) elutes non-polar impurities, while the gradual increase in the proportion of the more polar ethyl acetate allows for the elution of the more polar product and any remaining polar impurities in distinct fractions.

Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): For challenging separations, such as those involving diastereomers of piperazine derivatives, preparative reverse-phase HPLC is a highly effective technique. uni.lu In reverse-phase HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. This method offers high resolution and is capable of separating compounds with very similar structures. The separation of trans and cis diastereomers of certain piperazine-containing dipeptides was successfully accomplished using this method, yielding the individual isomers as their trifluoroacetic acid salts. uni.lu

Table 2: Physical Properties of a Purified Piperazine Carboxamide Analogue

CompoundPurification MethodPhysical FormMelting Point (°C)
N-tert-Butyl-4-(diphenylmethyl)piperazine-1-carboxamideFiltration and WashingWhite, opaque, needle-shaped crystals192.4
Reference researchgate.net

The choice of isolation and purification technique is a critical step in the synthesis of this compound and its analogues. A combination of these methods, guided by analytical techniques like TLC, is often necessary to obtain the final product with the high degree of purity required for subsequent applications.

Advanced Structural Elucidation and Conformational Analysis of 4 Ethylpiperazine 1 Carboxamide

X-ray Crystallographic Methodologies for Solid-State Structure Determination

The determination of the solid-state structure of a compound like 4-Ethylpiperazine-1-carboxamide would typically involve a series of established crystallographic techniques. The following subsections outline the standard methodologies that would be applied should suitable crystalline material become available.

Crystal Growth and Quality Assessment for Diffraction Studies

The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. For a compound such as this compound, various techniques could be employed. Slow evaporation of a saturated solution is a common method, where the choice of solvent is critical and would be determined through solubility screening. Other potential methods include vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound, and cooling crystallization, where a saturated solution is slowly cooled to induce crystallization.

Once crystals are obtained, their quality must be assessed. This is typically done using optical microscopy to select crystals with smooth faces and without visible defects. The diffraction quality is then evaluated using an X-ray diffractometer. A well-diffracting crystal will produce sharp, well-defined diffraction spots.

Data Collection and Refinement Protocols

Upon identifying a suitable crystal, it would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer, typically cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage. A full sphere of diffraction data would be collected by rotating the crystal in the X-ray beam.

The collected data would then be processed, which involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors. The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, a process that adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. A detailed crystallographic analysis would allow for the identification and characterization of these interactions, which dictate the supramolecular assembly.

Given the presence of N-H and C=O groups in the carboxamide moiety, strong N—H⋯O hydrogen bonds would be expected to play a primary role in the crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. Weaker C—H⋯O hydrogen bonds, involving the ethyl and piperazine (B1678402) C-H groups, could also contribute to the stability of the crystal lattice. The geometry of these hydrogen bonds (bond distances and angles) would be precisely determined.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed investigation of close intermolecular contacts. nih.gov The analysis involves generating a surface where the distance from any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) with respect to the van der Waals radii of the atoms, providing a color-coded map that highlights different types of interactions. nih.gov

For piperazine-containing crystal structures, Hirshfeld analysis typically reveals the dominance of specific interactions. The most significant contributions to crystal packing often come from hydrogen-bond-related contacts, such as H⋯O/O⋯H and H⋯N/N⋯H, along with a high percentage of H⋯H contacts. mdpi.comnih.gov For example, in a hydrated piperazine-1,4-diium (B1225682) salt, H⋯O/O⋯H contacts accounted for 50.2% of all intermolecular interactions, while H⋯H contacts contributed 36.2%, underscoring their critical role in stabilizing the crystal structure. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a (dᵢ, dₑ) pair, and the density of these points indicates the prevalence of a particular type of contact. Sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds, whereas more diffuse distributions represent weaker, less specific contacts like van der Waals forces. nih.gov In the context of this compound, the carboxamide group's N-H and C=O moieties would be expected to form strong N-H⋯O hydrogen bonds, which would appear as distinct red regions on the dₙₒᵣₘ map and as sharp spikes on the 2D fingerprint plot. nih.govmdpi.com

Solution-State Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for elucidating the structure and behavior of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, FT-Raman) provide detailed information about the molecular framework and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and conformation of organic molecules in solution.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the four methylene (B1212753) groups of the piperazine ring, and the protons of the carboxamide group (-NH₂). The piperazine ring protons often appear as complex multiplets due to their chemical and magnetic non-equivalence.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the two carbons of the ethyl group, the piperazine ring carbons (which may be non-equivalent), and the carbonyl carbon of the carboxamide group. chemicalbook.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY: Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group and the piperazine ring.

HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of which protons are attached to which carbons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection of the ethyl group to the piperazine nitrogen and the carboxamide group to the other nitrogen. nih.gov

The following table summarizes the anticipated NMR chemical shifts for this compound, based on data from analogous piperazine structures.

Interactive Table: Predicted NMR Assignments for this compound

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale/Reference
Ethyl-CH₃~1.1 (triplet)~12Typical for an ethyl group attached to nitrogen. chemicalbook.com
Ethyl-CH₂-~2.4 (quartet)~52Methylene group adjacent to nitrogen. chemicalbook.com
Piperazine-CH₂- (positions 2,6)~2.3-2.5 (multiplet)~53Carbons adjacent to the ethyl-substituted nitrogen. chemicalbook.com
Piperazine-CH₂- (positions 3,5)~3.3-3.5 (multiplet)~44Carbons adjacent to the carboxamide-substituted nitrogen. chemicalbook.com
Carboxamide-NH₂~5.8-6.5 (broad singlet)-Amide protons, chemical shift can be solvent-dependent.
CarboxamideC=O-~158Carbonyl carbon in a carboxamide environment. chemicalbook.com

The piperazine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and eventual coalescence of signals as the rate of conformational exchange increases.

For piperazine derivatives, the chair-to-chair ring inversion is the most significant conformational process. At low temperatures, this process is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be resolved. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of the coalescence temperature and line shape allows for the calculation of the energy barrier (ΔG‡) for this process. In some substituted piperazinones, dynamic behavior related to the restricted rotation of aryl groups (atropisomerism) has also been observed via NMR, highlighting the utility of this technique in studying various dynamic processes. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides detailed information about the functional groups present in a molecule.

FT-IR and FT-Raman spectra are complementary techniques that measure the vibrational modes of a molecule. Assignments are typically made by comparing experimental frequencies to those of known compounds and through theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers and their corresponding atomic motions (Potential Energy Distribution, PED). nih.govresearchgate.net

For this compound, key vibrational bands can be assigned to its constituent parts:

Carboxamide Group: This group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the 3400-3200 cm⁻¹ region. researcher.life The C=O stretching vibration (Amide I band) is a very strong and sharp band in the IR spectrum, expected around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) occurs near 1640-1590 cm⁻¹.

Piperazine Ring: The C-H stretching vibrations of the ring's methylene groups are observed between 3000 and 2800 cm⁻¹. researcher.life The ring itself has characteristic "breathing" and deformation modes at lower frequencies.

Ethyl Group: C-H stretching vibrations of the methyl and methylene groups also appear in the 3000-2800 cm⁻¹ range.

The following table details the expected vibrational frequencies and their assignments.

Interactive Table: Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional GroupReference
~3350, ~3200Medium-StrongAsymmetric & Symmetric N-H Stretch-NH₂ (Carboxamide) researcher.life
2970-2930StrongAsymmetric C-H Stretch-CH₃, -CH₂- (Ethyl, Piperazine) rsc.org
2850-2800Medium-StrongSymmetric C-H Stretch-CH₃, -CH₂- (Ethyl, Piperazine) researcher.life
~1650Very StrongC=O Stretch (Amide I)-C(=O)NH₂ (Carboxamide) rsc.org
~1620MediumN-H Bend (Amide II)-C(=O)NH₂ (Carboxamide) rsc.org
1470-1440MediumC-H Bending-CH₂, -CH₃ muni.cz
1250-1020Medium-StrongC-N StretchPiperazine Ring, Carboxamide researchgate.net
Conformational Sensitivity of Vibrational Modes

The vibrational spectrum of this compound is intricately linked to its three-dimensional structure. The piperazine ring can adopt several conformations, primarily chair and boat forms, with the substituents (ethyl and carboxamide groups) occupying either axial or equatorial positions. These different spatial arrangements, or conformers, possess distinct vibrational energy levels, leading to characteristic shifts in the observed infrared (IR) and Raman spectra. The sensitivity of vibrational modes to conformational changes provides a powerful tool for elucidating the predominant structures of the molecule in different phases (gas, liquid, or solid) and environments.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies associated with each stable conformer. By comparing these calculated spectra with experimental data, a detailed conformational analysis can be performed. For instance, studies on analogous N-acylpiperazines, such as 1-formylpiperazine (B147443) and 1-acetylpiperazine, have demonstrated that the vibrational modes involving the piperazine ring and the acyl substituent are particularly sensitive to conformational isomerism. nih.govnih.gov

Key vibrational modes that are expected to exhibit conformational sensitivity in this compound include:

Amide Bands: The characteristic amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands of the carboxamide group will show frequency shifts depending on the orientation of the group and its potential for intramolecular hydrogen bonding.

A detailed analysis, combining experimental IR and Raman spectroscopy with theoretical calculations, would allow for the assignment of observed vibrational bands to specific conformers of this compound.

Table 1: Predicted Conformational Sensitivity of Selected Vibrational Modes in this compound (Illustrative)

Vibrational ModeExpected Frequency Range (cm⁻¹)Conformational Dependence
Amide I (C=O stretch)1640 - 1680Sensitive to the orientation of the carboxamide group and hydrogen bonding.
Piperazine Ring Breathing800 - 900The frequency can differentiate between chair and boat conformations.
C-N Stretching (exocyclic)1150 - 1250Dependent on the equatorial or axial position of the ethyl and carboxamide groups.
CH₂ Rocking (ethyl)750 - 850The local symmetry of the ethyl group is influenced by the ring conformation.

Note: This table is illustrative and based on general principles and data from related molecules. Specific frequencies for this compound would require dedicated experimental and computational studies.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Different ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be employed, each providing complementary information. ucl.ac.uknih.gov

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions that can be used for structural identification. The fragmentation of piperazine derivatives often involves cleavage of the bonds adjacent to the nitrogen atoms and within the ring system. libretexts.org

For this compound, key fragmentation pathways under EI are expected to include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a methyl radical (•CH₃) from the ethyl group or cleavage of the ethyl group itself.

Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, leading to the formation of smaller nitrogen-containing ions.

Cleavage of the Carboxamide Group: The bond between the piperazine ring and the carboxamide group can cleave, as can the C-N bond within the amide.

Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. nih.gov This is particularly useful for accurately determining the molecular weight of the compound. By inducing fragmentation of the protonated molecule through tandem mass spectrometry (MS/MS), structural information can be obtained. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS and can provide complementary structural insights. xml-journal.net

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry (Illustrative)

m/z (mass-to-charge ratio)Proposed Fragment StructureIonization Method
157[C₇H₁₅N₃O]⁺• (Molecular Ion)EI
158[C₇H₁₆N₃O]⁺ (Protonated Molecule)ESI
114[C₅H₁₀N₂O]⁺•EI
99[C₅H₁₁N₂]⁺EI/ESI-MS/MS
70[C₄H₈N]⁺EI/ESI-MS/MS
56[C₃H₆N]⁺EI/ESI-MS/MS

Note: This table is illustrative and based on general fragmentation rules for similar compounds. The actual observed fragments and their relative abundances would need to be confirmed by experimental analysis of this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is not chiral. However, the introduction of a substituent on the piperazine ring, for example at the 2- or 3-position, would create a stereocenter, leading to the existence of enantiomers. The study of such chiral derivatives would necessitate the use of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), to determine their absolute configuration and investigate their conformational preferences in solution.

Chiroptical spectroscopic features are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. nih.gov Therefore, ECD and VCD can provide detailed information about the stereochemistry of chiral piperazine-1-carboxamide (B1295725) derivatives. The synthesis of chiral piperazine derivatives is an active area of research, as chirality can significantly impact the biological activity of molecules. rsc.org

Should a chiral derivative of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for its stereochemical characterization. The experimental ECD and VCD spectra, in conjunction with quantum chemical calculations, would allow for the unambiguous assignment of the absolute configuration of the stereocenters. The development of synthetic routes to enantiomerically pure piperazine derivatives is of significant interest for various applications. rsc.org

Computational and Theoretical Chemistry of 4 Ethylpiperazine 1 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecule's preferred three-dimensional structure, electronic landscape, and spectroscopic characteristics. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

The first step in the computational analysis of 4-Ethylpiperazine-1-carboxamide is to determine its most stable three-dimensional shape, or conformation. The piperazine (B1678402) ring can exist in several conformations, most commonly a chair, boat, or twist-boat form. The orientation of the ethyl and carboxamide substituents also introduces additional conformational possibilities.

A conformational search is performed to identify various stable isomers. Following this, geometry optimization is carried out using methods like DFT with a specific functional and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy (most stable) conformation. researchgate.net In the most stable predicted conformation of this compound, the piperazine ring typically adopts a chair conformation, which minimizes steric strain. The larger ethyl and carboxamide groups generally occupy equatorial positions to further reduce steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is illustrative of typical results from DFT calculations.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N (piperazine ring) ~1.46 Å
C-C (piperazine ring) ~1.53 Å
N-C (ethyl group) ~1.47 Å
C-C (ethyl group) ~1.54 Å
N-C (carboxamide) ~1.37 Å
C=O (carboxamide) ~1.24 Å
Bond Angles C-N-C (piperazine) ~111.5°
N-C-C (piperazine) ~110.8°
C-N-C (ethyl group) ~112.0°

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized on the more electron-rich regions, such as the nitrogen atoms of the piperazine ring and the oxygen of the carboxamide group. The LUMO is often distributed over the carboxamide group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tci-thaijo.org It helps identify sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) is concentrated around the highly electronegative oxygen atom of the carboxamide group, indicating it as a site for electrophilic attack. The hydrogen atoms of the amide group and those on the carbon atoms adjacent to the piperazine nitrogens show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties (DFT/B3LYP) Note: This data is illustrative and values can vary with the computational method.

Property Predicted Value
HOMO Energy ~ -6.8 eV
LUMO Energy ~ 0.5 eV

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are typically done using the same DFT method as the geometry optimization. nih.gov The predicted frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, C=O stretching, and ring vibrations.

By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the observed spectral bands can be made. This correlation is crucial for confirming the molecular structure and understanding the intramolecular forces. For this compound, key predicted peaks would include N-H stretching vibrations around 3400-3300 cm⁻¹, C-H stretching from the ethyl and piperazine groups around 3000-2850 cm⁻¹, and a strong C=O stretching vibration from the carboxamide group around 1680-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Quantum chemical methods can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for such predictions. gaussian.com Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). conicet.gov.ar

These predictions are invaluable for assigning signals in complex experimental spectra and for distinguishing between different possible isomers or conformers. nih.gov The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included. osti.gov

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (GIAO-DFT) Note: Experimental values can vary based on solvent and conditions. Predicted values are for illustrative purposes.

Carbon Atom Predicted δ (ppm) Typical Experimental δ (ppm)
C=O (carboxamide) 158.5 157.0
CH₂ (piperazine, adjacent to N-CO) 44.2 43.5
CH₂ (piperazine, adjacent to N-ethyl) 52.1 52.8
N-CH₂ (ethyl) 51.5 51.9

Molecular Dynamics Simulations (if applicable)

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. mdpi.com This provides insight into the conformational dynamics and stability of this compound in different environments, such as in solution.

MD simulations can model how this compound behaves in a solvent like water. springernature.com The simulation starts with the optimized structure and calculates the forces on each atom, then uses Newton's laws of motion to predict their movement over short time steps. This process generates a trajectory of the molecule's motion, revealing its flexibility and the different conformations it can adopt. mdpi.com

These simulations can show transitions between different chair and boat conformations of the piperazine ring and the rotation of the ethyl and carboxamide groups. By analyzing the trajectory, one can determine the relative stability of these conformations in a solution environment and calculate thermodynamic properties like the free energy difference between states. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with biological targets.

Solvent Effects on Molecular Properties

The properties and behavior of molecules can be significantly influenced by the surrounding solvent. Computational studies on related N-acylated piperazines demonstrate that solvent polarity plays a crucial role in their conformational behavior and the rotational energy barriers of the amide bond. uni.lubldpharm.com

For N-acylated piperazine derivatives, temperature-dependent NMR experiments in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), have revealed that more polar solvents can better stabilize the zwitterionic canonical form of the amide bond. uni.lu This stabilization affects the rotational energy barrier (ΔG‡) of the C-N amide bond. It is anticipated that this compound would exhibit similar behavior.

Table 1: Hypothetical Solvent Effects on the Amide Bond Rotational Energy Barrier of this compound

SolventDielectric Constant (ε)Expected Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Chloroform (non-polar)4.8Higher
Dichloromethane (B109758) (polar aprotic)9.1Intermediate
Dimethyl Sulfoxide (polar aprotic)46.7Lower
Water (polar protic)80.1Lowest

Note: This table is illustrative and based on general principles and findings for related piperazine derivatives. uni.lubldpharm.com The actual values for this compound would require specific experimental or computational determination.

The solvent can also influence the interconversion of the piperazine ring's chair conformations. bldpharm.com For mono-substituted piperazines, the choice of solvent can impact the coalescence temperature observed in NMR spectra, which is indicative of the energy barrier for this conformational change. uni.lubldpharm.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not documented, the principles can be applied to predict its behavior based on its structural descriptors.

The chemical reactivity of piperazine derivatives is often investigated through QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR focused on biological activity. These models use molecular descriptors to predict the reactivity of compounds in specific biological contexts.

For instance, 2D-QSAR models have been developed for aryl alkanol piperazine derivatives to predict their antidepressant activities by correlating descriptors with their inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake. Key descriptors in these models often include:

Atype_C_6: Atom-type descriptor

Dipole-mag: Dipole moment

S_sssCH and S_sssN: Electrotopological state indices for specific atom types

HOMO: Energy of the Highest Occupied Molecular Orbital

PMI-mag: Principal Moment of Inertia

Shadow-XZ: Molecular shadow descriptor

A hypothetical QSPR model for the reactivity of this compound could be developed using similar descriptors to predict its behavior in various chemical reactions, such as N-alkylation or acylation, which are common for piperazines.

Predictive models for physical properties like solubility and polarity are crucial in drug development and material science. Machine learning algorithms and other computational methods are increasingly used to predict these properties for organic molecules.

For piperazine solutions, machine learning models like CatBoost have been used to accurately predict CO₂ solubility based on parameters such as temperature, concentration, and partial pressure. These models demonstrate high predictive accuracy with R² values often exceeding 0.99.

For this compound, a predictive model for aqueous solubility could be constructed using a set of molecular descriptors. The PubChem database provides a predicted XlogP value of -0.7, which suggests good water solubility. A more detailed predictive model would likely incorporate descriptors such as:

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which correlates with hydrogen bonding capacity.

Number of Hydrogen Bond Donors and Acceptors: Key contributors to aqueous solubility.

Rotatable Bonds: A measure of molecular flexibility.

Table 2: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC₇H₁₅N₃OPubChem
Monoisotopic Mass157.1215 DaPubChem
XlogP-0.7PubChem (predicted)
Predicted Collision Cross Section ([M+H]⁺)136.5 ŲPubChem (predicted using CCSbase)
Predicted Collision Cross Section ([M+Na]⁺)141.9 ŲPubChem (predicted using CCSbase)

These predicted values can be used as a baseline for developing more sophisticated QSPR models that can provide more accurate predictions for solubility and polarity under various conditions.

Chemical Reactivity and Transformations of 4 Ethylpiperazine 1 Carboxamide

Reactions at the Carboxamide Moiety

The carboxamide group is a key site for several important chemical reactions, including hydrolysis, nucleophilic acyl substitution, and reduction.

The hydrolysis of the carboxamide bond in 4-Ethylpiperazine-1-carboxamide, which would lead to the formation of 1-ethylpiperazine (B41427) and ammonia (B1221849), is a critical consideration for its stability. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. youtube.comlibretexts.org The stability of the carboxamide is influenced by the electronic and steric environment. In a related context, the hydrolysis of an ester to a carboxylic acid is a key step in the synthesis of various piperazine (B1678402) derivatives. For instance, the hydrolysis of ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate is a documented procedure. semanticscholar.org

Under basic conditions, the hydrolysis of a primary amide like this compound would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then expels the amide anion (or ammonia after protonation) to yield the carboxylate salt of 1-ethylpiperazine. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org

The stability of the carboxamide can be influenced by the presence of other functional groups. For example, in the synthesis of piperazine-2-carboxamide (B1304950), a two-step approach involving hydrolysis followed by reduction is employed, highlighting that the carboxamide can be manipulated under controlled conditions. researchgate.net

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. libretexts.orgmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile replaces the amino group of the carboxamide. The reactivity of the carboxamide towards nucleophilic acyl substitution is generally lower than that of acid chlorides or anhydrides due to the poorer leaving group ability of the amino group. youtube.com

These reactions proceed through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com For this compound, this means that a stronger nucleophile than the -NH2 group is required for a successful substitution.

Examples of nucleophilic acyl substitution in related systems include the reaction of amides with other amines or alcohols, often requiring harsh conditions or activation of the amide. The conversion of amides to other functional groups is a common strategy in organic synthesis. For instance, the reaction of amides with thionyl chloride can produce nitriles, although this is more typical for primary amides derived from carboxylic acids. youtube.com The synthesis of various urea (B33335) derivatives often involves nucleophilic substitution on a carbamoyl (B1232498) intermediate. organic-chemistry.org

The carboxamide group of this compound can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgacs.org The reduction of amides is a valuable synthetic tool for the preparation of amines. In the case of this compound, reduction would yield 1-ethyl-4-(aminomethyl)piperazine.

The mechanism of amide reduction with LiAlH4 involves the initial formation of a complex between the lithium aluminum hydride and the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. libretexts.org Unlike the reduction of esters, the intermediate is not an aldehyde but rather an iminium ion, which is then further reduced to the amine. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce amides. libretexts.org

In a related context, the reduction of cyclic ureas, which share the amide functional group, has been studied. acs.orgrsc.org For example, silica-immobilized cyclic urea has been used as a catalyst for the reduction of carboxylic acids. acs.org

Reactions Involving the Piperazine Ring

The piperazine ring of this compound contains a secondary amine that can participate in various reactions.

The secondary amine nitrogen in the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are important for the synthesis of a wide range of substituted piperazine derivatives. mdpi.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide or other alkylating agent. mdpi.com For example, reaction with an alkyl bromide or chloride in the presence of a base to neutralize the resulting acid would yield a tertiary amine. This is a common strategy in the synthesis of pharmaceutical compounds containing the piperazine scaffold. mdpi.com

N-Acylation: The piperazine nitrogen can also be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction forms a new amide bond and is a key step in the synthesis of many biologically active molecules. For instance, the synthesis of fentanyl analogues often involves the acylation of a piperidine (B6355638) nitrogen, a similar transformation. researchgate.net

These reactions allow for the introduction of a wide variety of functional groups onto the piperazine ring, enabling the synthesis of diverse chemical libraries for drug discovery and other applications.

While piperazine rings are generally stable, under specific conditions, ring-opening reactions can occur. A well-studied example of ring cleavage in a related bicyclic piperazine derivative is the cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.orgnih.govrsc.orgresearchgate.net

The ring-opening of DABCO is typically initiated by the quaternization of one of the nitrogen atoms with an activating agent, such as an alkyl halide, benzyne, or pyridine-N-oxide. researchgate.netrsc.org This makes the adjacent C-N bond susceptible to nucleophilic attack, leading to ring cleavage and the formation of a functionalized piperazine derivative. researchgate.netrsc.orgnih.gov The regioselectivity of the ring opening can depend on the nature of the activating group and the nucleophile. rsc.org

For this compound, a similar ring-opening would be less likely under normal conditions due to the lack of the bicyclic strain present in DABCO. However, under forcing conditions or with specific reagents designed to activate the C-N bond, cleavage of the piperazine ring could potentially occur. Such reactions are not commonly reported for simple monosubstituted piperazines but are a significant area of research for more complex systems like DABCO. acs.org

Oxidation Reactions

The piperazine ring in this compound is susceptible to oxidation, primarily at the nitrogen atoms. The presence of an ethyl group on one nitrogen and a carboxamide on the other influences the reactivity and the potential products of oxidation. Key oxidative transformations include N-oxidation and oxidative N-dealkylation.

Kinetic studies on the oxidation of similar N-alkylpiperazines, such as 1-ethylpiperazine, by oxidizing agents like bromamine-T in an acidic medium, indicate that the reaction is first-order with respect to both the oxidant and the piperazine derivative. The reaction rate is inversely proportional to the concentration of H+ ions, suggesting that the unprotonated form of the piperazine is the reactive species. Electron-donating groups on the piperazine ring are known to enhance the reaction rate by stabilizing the transition state. researchgate.net

One of the primary oxidation products of tertiary amines, including N-alkylpiperazines, is the corresponding N-oxide. google.com In the case of this compound, oxidation can theoretically occur at either the N-1 or N-4 nitrogen. However, the electron-withdrawing nature of the carboxamide group at the N-1 position deactivates this nitrogen, making the N-4 nitrogen of the ethyl-substituted ring more susceptible to oxidation. Therefore, the formation of This compound N⁴-oxide is the expected major product of N-oxidation.

Metabolic studies of drugs containing N-alkylpiperazine moieties have shown that oxidative N-dealkylation is a common metabolic pathway, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov This process involves the oxidation of the carbon alpha to the nitrogen atom, leading to an unstable intermediate that subsequently breaks down to yield a dealkylated piperazine and an aldehyde. nih.gov For this compound, this would result in the removal of the ethyl group to form piperazine-1-carboxamide (B1295725) and acetaldehyde.

Another potential, though less common, oxidation pathway could involve the formation of nitrosamines if the oxidation is initiated by species like chlorine radicals in the presence of nitrogen oxides. au.dk

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing Agent/ConditionMajor Product(s)Reaction Type
This compoundPeroxy acids (e.g., m-CPBA)This compound N⁴-oxideN-Oxidation
This compoundCytochrome P450 enzymesPiperazine-1-carboxamide, AcetaldehydeOxidative N-dealkylation
This compoundBromamine-TOxidized piperazine derivativesRing Oxidation

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The functional groups of this compound provide handles for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies and the development of new chemical entities. These strategies primarily target the secondary amine that would be generated after a potential dealkylation or the carboxamide group itself.

Acylation of the Piperazine Nitrogen: Should the ethyl group at N-4 be removed, the resulting secondary amine of piperazine-1-carboxamide can be readily acylated. This is a common strategy for introducing diverse substituents onto the piperazine ring. ambeed.com The reaction typically involves treating the piperazine derivative with acyl halides or acid anhydrides in the presence of a base to neutralize the hydrogen halide formed. ambeed.com This allows for the introduction of a wide array of functional groups, influencing the compound's physicochemical properties and biological activity. nih.gov

Derivatization via the Carboxamide Group: While the carboxamide is generally a stable functional group, it can be a point of modification. For instance, the hydrogen atoms on the amide nitrogen can potentially be substituted, although this is less common. More extensive transformations could involve the reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the carboxamide moiety to an aminomethyl group, fundamentally altering the structure and electronic properties of that part of the molecule.

Synthesis of Analogues via N-Alkylation: Starting from a piperazine-1-carboxamide core (formed via N-de-ethylation), the secondary amine at the N-4 position can be subjected to N-alkylation with various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of different alkyl or arylalkyl groups at the N-4 position, providing a straightforward route to a library of analogues.

Derivatization for Analytical Purposes: For the detection and quantification of piperazine-containing compounds at low concentrations, derivatization is often employed. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine of a dealkylated piperazine to form a highly UV-active derivative, facilitating its analysis by HPLC-UV. jocpr.comjocpr.com

Table 2: Derivatization Strategies for this compound and its Precursors

Reaction TypeReagent(s)Functional Group TargetedResulting Structure
AcylationAcyl chloride, BaseN-4 amine (of precursor)N-4-acyl-piperazine-1-carboxamide
N-AlkylationAlkyl halide, BaseN-4 amine (of precursor)N-4-alkyl-piperazine-1-carboxamide
Reductive AminationAldehyde/Ketone, Reducing agentN-4 amine (of precursor)N-4-alkyl-piperazine-1-carboxamide
ReductionLiAlH₄Carboxamide4-Ethyl-1-(aminomethyl)piperazine
Analytical DerivatizationNBD-ClN-4 amine (of precursor)NBD-derivative

Applications of 4 Ethylpiperazine 1 Carboxamide in Advanced Chemical Systems Non Clinical Focus

Role as a Synthetic Building Block and Intermediate

The structure of 4-Ethylpiperazine-1-carboxamide, featuring a reactive piperazine (B1678402) ring, makes it a valuable precursor and intermediate in the synthesis of more elaborate molecules. The piperazine moiety is a frequently used heterocycle in the development of biologically active compounds due to its impact on physicochemical properties and its straightforward integration into larger molecular frameworks. mdpi.com

Precursor in Organic Synthesis for Complex Molecule Construction

The piperazine core is a privileged scaffold in synthetic chemistry, prized for its unique structural and reactive properties. researchgate.net The secondary nitrogen atoms can be functionalized, allowing for the construction of diverse and complex molecular architectures. researchgate.net This adaptability makes piperazine derivatives, such as this compound, fundamental building blocks.

In the synthesis of complex molecules, particularly those with pharmaceutical relevance, the piperazine ring is often introduced to connect different parts of the molecule or to optimize its properties. mdpi.com For example, N-ethylpiperazine, a closely related precursor, is a starting material in the multi-step synthesis of Infigratinib, a kinase inhibitor. mdpi.com Similarly, the synthesis of another kinase inhibitor, Avapritinib, involves coupling N-Boc-piperazine with other heterocyclic systems. mdpi.com These examples highlight the role of the piperazine unit as a central scaffold upon which complex structures are assembled. The presence of the ethyl and carboxamide groups on this compound offers specific points for further chemical modification, guiding its integration into larger, more complex final products.

Table 1: Examples of Complex Molecules Synthesized from Piperazine Precursors This interactive table provides examples of complex molecules that utilize a piperazine core, illustrating the synthetic utility of this class of compounds.

Molecule Name Precursor Mentioned in Synthesis Therapeutic Class Synthetic Role of Piperazine Reference
Infigratinib N-ethylpiperazine Kinase Inhibitor Core scaffold connecting aryl and pyrimidine (B1678525) groups. mdpi.com
Avapritinib N-Boc-piperazine Kinase Inhibitor Central linker between two different aza-heterocycles via SNAr reactions. mdpi.com

Utility in the Synthesis of Agrochemicals and Dyes

The piperazine scaffold is not only relevant to pharmaceuticals but also extends to the design of agrochemicals. Derivatives of piperazine are known to exhibit herbicidal activities. researchgate.net Research into substituted pyrazine-2-carboxamides has demonstrated their effectiveness as inhibitors of photosynthesis in spinach chloroplasts, a key process targeted by many herbicides. While specific studies on the herbicidal action of this compound are not widely documented, the established activity of analogous pyrazine (B50134) carboxamides underscores the potential of this chemical class in the development of new agrochemical agents.

The application of this compound in dye synthesis is less established in scientific literature. However, nitrogen-containing heterocycles are common components of chromophores (the part of a molecule responsible for its color). The piperazine ring and its derivatives can act as electron-donating groups, which can influence the electronic transitions within a molecule and thus its color. Further research could explore the incorporation of the this compound moiety into larger conjugated systems to develop novel dyes.

Coordination Chemistry and Ligand Design

The nitrogen and oxygen atoms within this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of piperazine derivatives to form stable complexes with a variety of metal ions has led to their use in the development of new materials, including catalysts and metal-organic frameworks (MOFs). rsc.org

Metal Complex Formation with this compound and its Derivatives

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the piperazine ring and the oxygen atom of the carboxamide group. These donor atoms can bind to a central metal ion, forming a coordination complex. Piperazine-based ligands are known to form stable complexes with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govacs.org

The synthesis of these complexes typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. acs.org The resulting structures can vary from simple mononuclear complexes, where one ligand binds to one metal center, to more complex polynuclear structures or coordination polymers. For instance, a piperazine-based carbodithioate ligand was used to synthesize Co(III), Ni(II), Cu(II), and Zn(II) complexes, which were characterized using various spectroscopic methods and single-crystal X-ray crystallography. acs.org

Investigation of Ligand Binding Modes and Coordination Geometries

The flexibility of the piperazine ring, which typically adopts a chair conformation, combined with the multiple donor sites, allows for a variety of binding modes and coordination geometries. researchgate.net The specific geometry depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions.

X-ray diffraction studies on metal complexes of piperazine derivatives have revealed diverse and interesting structures. nih.gov For example, complexes of a tridentate ligand incorporating a piperazine ring with Group 12 metals (Zn, Cd, Hg) showed geometries ranging from distorted tetrahedral to square-pyramidal and distorted octahedral. acs.org In some cases, the piperazine unit can act as a bridge between two metal centers, leading to the formation of polymeric chains. The study of these binding modes is crucial for designing complexes with specific electronic, magnetic, or catalytic properties.

Table 2: Coordination Geometries of Metal Complexes with Piperazine-Derived Ligands This interactive table summarizes observed coordination geometries in metal complexes formed with ligands containing the piperazine moiety.

Metal Ion Ligand Type Observed Geometry Structural Feature Reference
Co(III) Carbodithioate Distorted Octahedral Mononuclear complex acs.org
Ni(II) Carbodithioate Distorted Square Planar Mononuclear complex acs.org
Cu(II) Carbodithioate Distorted Square Planar Mononuclear complex acs.org

Potential in Catalyst Design and Development

The ability of this compound and its derivatives to form stable, well-defined metal complexes is a prerequisite for their application in catalysis. rsc.org While this specific compound is not yet widely cited as a catalyst component, the broader class of piperazine-based ligands has been successfully used in catalytic systems. researchgate.net

Metal complexes can catalyze a wide range of organic reactions by activating substrates and lowering the energy barrier for the reaction. The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. By modifying the substituents on the piperazine ring (like the ethyl and carboxamide groups), it is possible to fine-tune the properties of the resulting metal complex. This opens up possibilities for developing new catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The rigidification of ligand scaffolds containing piperazine has been explored as a strategy to create complexes suitable for catalytic applications. nih.gov

Materials Science Applications

Incorporation into Polymer Architectures

There is currently no available research data or scientific literature that discusses the incorporation of this compound into polymer architectures. The potential for this compound to act as a monomer, cross-linking agent, or functional additive in polymerization processes remains unexplored in the public domain.

Design of Supramolecular Materials based on Intermolecular Interactions

Similarly, information regarding the use of this compound in the design of supramolecular materials is absent from publicly accessible scientific databases. The specific intermolecular interactions of this compound, which would be crucial for its application in forming self-assembling supramolecular structures, have not been reported.

Analytical Reagent Development

Use in Chromatographic Stationary Phases

The potential application of this compound as a component in the synthesis of chromatographic stationary phases has not been documented in available literature. There are no studies indicating its use to create selective or efficient separation media for analytical chemistry.

Development of Detection Methodologies

There is no evidence in the public scientific record of this compound being utilized in the development of new detection methodologies. Its properties as a potential reagent for colorimetric, fluorometric, or other analytical detection techniques have not been investigated in published research.

Analytical Methodologies for 4 Ethylpiperazine 1 Carboxamide Quantification and Purity Assessment Beyond Basic Identification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-Ethylpiperazine-1-carboxamide from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds containing a piperazine (B1678402) moiety, reversed-phase HPLC (RP-HPLC) is a common approach. rdd.edu.iq A typical method might employ a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The choice of buffer and its pH is critical for controlling the retention and peak shape of the basic piperazine ring. For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid can be used. sielc.com Formic acid is particularly suitable for methods that are compatible with mass spectrometry (MS). sielc.com

Detection is frequently performed using a UV-VIS detector, with the wavelength set to a value where the analyte exhibits maximum absorbance. nih.gov For piperazine derivatives that lack a strong chromophore, derivatization with a UV-active reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at specific wavelengths. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives

ParameterCondition
Column C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV-VIS at 210, 254, 280 nm nih.gov
Injection Volume 1.0 µL researchgate.net
Column Temperature Ambient or controlled (e.g., 25°C)

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analytical application.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC methods can be developed, sometimes requiring derivatization to improve its thermal stability and chromatographic behavior.

A simple and validated GC method has been developed for the quantitative determination of related compounds like piperazine, 1-methyl piperazine, and 1-ethyl piperazine. researchgate.net Such a method typically utilizes a capillary column, for example, a DB-17 column (30 m, 0.53 mm i.d., 1 µm film thickness). researchgate.net Helium is commonly used as the carrier gas. researchgate.net The injector and detector temperatures are set high enough to ensure efficient vaporization and detection, for instance, at 250°C and 260°C, respectively. researchgate.net The oven temperature program is crucial for separating the analytes of interest. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to elute all compounds. researchgate.net

Coupling with Mass Spectrometry (HPLC-MS, GC-MS) for Enhanced Selectivity and Sensitivity

Coupling chromatographic techniques with mass spectrometry provides a significant enhancement in selectivity and sensitivity, making it an indispensable tool for trace analysis and structural elucidation.

HPLC-MS: The combination of HPLC with mass spectrometry (LC-MS or LC-MS/MS) is a highly specific and sensitive method for the determination of piperazine derivatives in various matrices. rdd.edu.iqresearchgate.net This technique allows for the selective detection of the target analyte even in the presence of co-eluting impurities. Electrospray ionization (ESI) is a common ionization technique used for such analyses. researchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative studies, providing excellent sensitivity with limits of detection often in the low ng/mL range. researchgate.net

GC-MS: GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. unodc.org It combines the separation power of GC with the definitive identification capabilities of MS. unodc.org For piperazine-based compounds, GC-MS can be used for the chemical characterization of street drug samples and for metabolic studies. unodc.orgrsc.org The use of different ionization techniques and mass analyzers can provide detailed structural information about the parent compound and its metabolites or degradation products.

Spectrophotometric Approaches for Concentration Determination

Spectrophotometric methods offer a simple and cost-effective way to determine the concentration of this compound, particularly in bulk drug analysis and pharmaceutical formulations. These methods are typically based on the formation of a colored complex that absorbs light in the visible region of the electromagnetic spectrum.

One common approach involves charge-transfer complexation reactions. For instance, piperazine derivatives can react with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form colored complexes with maximum absorbance at a specific wavelength, such as 460 nm. nih.gov Another method is based on the formation of ion-pair complexes. The basic nitrogen atoms in the piperazine ring can interact with acidic dyes like bromophenol blue (BPB) or bromocresol green (BCG) in a suitable solvent to produce a stable, colored ion-pair complex that can be quantified spectrophotometrically. nih.govresearchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve.

A spectrophotometric method for the assay of piperazine has been developed based on the formation of enamines with acetaldehyde, which then react with chloranil (B122849) to produce a blue aminovinylquinone with a λmax around 667 nm. ekb.eg

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control for any pharmaceutical compound. It involves the identification and quantification of all potential impurities, including starting materials, by-products of the synthesis, and degradation products.

Chromatographic techniques, particularly HPLC and GC, coupled with mass spectrometry, are the primary tools for impurity profiling. rsc.org These methods allow for the separation and identification of structurally related impurities. For instance, a validated GC method can be used to determine potential impurities like piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net

Forced degradation studies are intentionally conducted to identify potential degradation products that may form under various stress conditions such as heat, light, humidity, and acidic or basic environments. The analytical methods developed for the parent compound are then used to separate and identify these degradation products, often with the aid of mass spectrometry for structural elucidation.

Future Research Directions and Open Questions for 4 Ethylpiperazine 1 Carboxamide

Exploration of Novel, Sustainable Synthetic Pathways

The synthesis of piperazine (B1678402) carboxamides is a cornerstone of many pharmaceutical and research chemical manufacturing processes. A common historical approach for creating 1-piperazinecarboxamides involves the reaction of the parent piperazine with cyanates in an acidic medium. epo.org For 4-Ethylpiperazine-1-carboxamide, this would involve reacting 1-ethylpiperazine (B41427) with a reagent like potassium cyanate.

However, a significant open question is the development of more sustainable and efficient synthetic routes. Modern chemistry emphasizes green principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. sioc-journal.cnscispace.com Future research should focus on the following areas:

Biocatalytic Amide Formation: A promising avenue is the use of enzymes to catalyze the amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for direct amidation of carboxylic acids and amines in green solvents, offering high yields without the need for intensive purification. nih.gov ATP-dependent amide bond synthetases represent another class of biocatalysts that could be explored for this transformation under mild, aqueous conditions. rsc.org

Catalytic Amidation: Moving beyond stoichiometric activating agents (like carbodiimides), which generate significant waste, catalytic methods are highly desirable. researchgate.net Research into catalysts based on boron, zirconium, or copper could yield highly efficient, low-waste processes applicable to the synthesis of this compound.

Flow Chemistry: The implementation of continuous flow reactors could offer improved safety, efficiency, and scalability for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing byproduct formation.

A key research goal would be to develop a synthetic pathway that has a high atom economy and a low process mass intensity (PMI), aligning with the goals of green chemistry. researchgate.net

Deeper Understanding of Intramolecular Dynamics and Conformational Isomerism

The structure of this compound suggests a complex and dynamic conformational landscape. N-acylated piperazines are known to exhibit two primary types of conformational phenomena that warrant detailed investigation for this specific molecule. nih.govrsc.org

Piperazine Ring Inversion: Like cyclohexane, the piperazine ring is not planar and primarily exists in a chair conformation to minimize strain. It can undergo ring inversion, passing through higher-energy twist-boat and boat conformations. The energy barrier for this inversion in piperazines is typically higher than in analogous cyclohexanes. nih.gov

Amide Bond Rotation: The C–N bond of the carboxamide group has a significant partial double bond character. This restricts rotation around the bond, leading to the existence of distinct rotamers (or conformers). This phenomenon is well-documented for tertiary amides and results in different spatial arrangements of the substituents relative to the piperazine ring. nih.govrsc.org

The interplay of these two processes means that this compound likely exists as a mixture of interconverting conformers at room temperature. A critical open question is the quantification of the energy barriers (ΔG‡) for both ring inversion and amide bond rotation. Answering this would require advanced analytical techniques, primarily temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to observe the coalescence of signals as the rate of conformational exchange increases with temperature. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Reactivity and Self-Assembly

Computational chemistry provides a powerful toolkit to investigate the questions posed in the previous section and to predict the molecule's behavior. Future research should leverage advanced modeling to build a comprehensive in-silico profile of this compound.

Key research objectives for computational modeling include:

Conformational Energy Mapping: Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be mapped. This would allow for the precise calculation of the relative energies of the different chair, boat, and twist-boat conformers, as well as the rotational barriers of the amide bond.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time in various environments (e.g., in aqueous solution or a lipid bilayer). This would provide insight into its preferred conformations, solvent interactions, and potential for self-assembly. The primary amide group (-NH₂) is a hydrogen bond donor and acceptor, suggesting that the molecule could form dimers or larger aggregates, a phenomenon that MD simulations are well-suited to explore.

Predicting Physicochemical Properties: Computational tools can predict key properties relevant to chemical and pharmaceutical development. While some predicted data exists (see Table 1), a more thorough computational analysis could refine predictions for solubility, lipophilicity (LogP), and potential membrane permeability. Such computational studies have been effectively used to understand the binding modes of more complex piperazine derivatives. nih.govrsc.org

Table 1: Predicted Physicochemical Properties for this compound Note: These values are computationally predicted and await experimental verification.

Property Value Source
Molecular Formula C₇H₁₅N₃O PubChem
Molecular Weight 157.22 g/mol PubChem
XlogP -0.7 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 3 PubChem

Development of Targeted Chemical Applications in Emerging Fields

The piperazine moiety is a "privileged structure" in medicinal chemistry, appearing in a vast array of drugs targeting different biological systems. researchgate.netrsc.org Its value stems from its ability to confer aqueous solubility, act as a versatile linker, and present nitrogen atoms that can be protonated at physiological pH, facilitating interactions with biological targets. nih.govnih.gov

Given the simplicity of this compound, its most significant future application may be as a building block in Fragment-Based Drug Discovery (FBDD) . astx.com FBDD is a powerful strategy where small, low-complexity molecules (fragments) are screened for weak binding to a biological target. These initial "hits" are then synthetically elaborated or linked together to create highly potent and selective leads. astx.com

Open questions for this area include:

Against which target classes would this fragment show activity? Screening a library containing this compound against panels of proteins (e.g., kinases, G-protein coupled receptors, proteases) could reveal novel starting points for drug discovery programs.

How can the scaffold be elaborated? The primary amide and the secondary amine within the ring (before ethylation) offer two distinct vectors for synthetic modification, allowing chemists to systematically "grow" the fragment in the direction of a target's binding pocket.

This compound represents a foundational piece of the piperazine chemical space, making it an ideal candidate for inclusion in fragment screening libraries to tackle challenging biological targets.

Design of Highly Selective Analytical Probes for Complex Matrices

The functional groups within this compound make it an attractive core for the development of specialized chemical probes. Such probes are designed to detect and quantify specific analytes (e.g., metal ions, biomolecules) within complex biological or environmental samples.

The design of probes from this scaffold presents several research opportunities:

Functionalization: The primary amide group is a key handle for chemical modification. It can be converted into other functional groups or used to attach a reporter molecule, such as a fluorophore.

Selective Recognition: The core structure can be appended with a moiety designed for selective binding. For instance, a crown ether-like structure could be built off the amide to create a probe for specific metal ions, with the ethylpiperazine portion tuning the probe's solubility and cellular uptake.

Bioconjugation: As demonstrated with other piperazine derivatives, the scaffold can be functionalized with reactive handles (e.g., maleimides) that allow it to be covalently attached to specific amino acid residues (like cysteine) on proteins. acs.org This would enable its use in creating targeted protein labels or activity-based probes.

A fundamental open question is what new analytical capabilities could be unlocked by probes derived from this specific scaffold. The development of a modular synthetic route, allowing for easy diversification of the core structure, would be the first step toward answering this question and creating a new class of analytical tools.

Q & A

Q. What are the optimized synthetic routes for 4-Ethylpiperazine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide is synthesized via nucleophilic substitution and carboxamide coupling. Key parameters include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM, DMF) to stabilize intermediates and enhance reaction rates .
  • Catalysts : Employ coupling agents like EDCI·HCl or HOBt for amide bond formation .
  • Temperature : Maintain 60–80°C for optimal reaction kinetics without side-product formation .
    Yield Optimization : Purification via recrystallization (Et₂O or petroleum ether) or flash chromatography improves purity (>95%). Reaction monitoring by TLC ensures stepwise completion .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and piperazine ring protons (δ 2.5–3.5 ppm, multiplet) .
  • ¹³C NMR : Confirm carboxamide carbonyl resonance at ~165–170 ppm .
  • IR : Detect N-H stretching (3300–3500 cm⁻¹) and C=O stretching (1640–1680 cm⁻¹) .
  • X-ray Crystallography : Resolve the chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) with orthorhombic crystal parameters (a = 9.5546 Å, b = 10.910 Å, c = 26.477 Å) .

Advanced Research Questions

Q. What strategies are effective in analyzing the conformational flexibility of the piperazine ring in this compound, and how does this influence molecular interactions?

  • Methodological Answer :
  • Crystallographic Analysis : X-ray data reveal the chair conformation of the piperazine ring, with equatorial positioning of the ethyl and carboxamide groups minimizing steric strain .
  • Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for ring inversion. Compare with experimental data to validate flexibility .
  • Impact on Bioactivity : Conformational rigidity affects binding to biological targets (e.g., enzymes), as demonstrated in SAR studies of similar piperazine derivatives .

Q. How can computational methods like DFT and molecular docking predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzyme targets (e.g., tyrosine kinases). Key steps:

Prepare protein structure (PDB ID) and ligand (SMILES).

Define binding pockets using GRID-based algorithms.

Score binding affinities (ΔG) to prioritize derivatives for synthesis .

  • Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Data Harmonization : Standardize assay conditions (e.g., pH, temperature, enzyme concentration) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple sources. Identify outliers due to structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) .
  • Structural Validation : Confirm compound purity and stereochemistry via chiral HPLC or X-ray crystallography to rule out impurities as confounding factors .

Q. What in vitro assays are appropriate for evaluating the enzyme inhibitory potential of this compound analogs?

  • Methodological Answer :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR2). Measure IC₅₀ via dose-response curves .
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating with enzyme inhibition data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.